molecular formula C11H10N2O2 B060750 4-(1H-pyrazol-1-ylmethyl)benzoic acid CAS No. 160388-53-4

4-(1H-pyrazol-1-ylmethyl)benzoic acid

Cat. No.: B060750
CAS No.: 160388-53-4
M. Wt: 202.21 g/mol
InChI Key: ZHQQRHUITAFMTC-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a pyrazole ring attached to a benzoic acid moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(1H-pyrazol-1-ylmethyl)benzoic acid involves a multi-step reaction starting with 1-bromo-4-nitrobenzene and 4-aminopyrazole . The steps are as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-ylmethyl)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the benzoic acid moiety can form ionic and covalent bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-1-ylmethyl)benzoic acid is unique due to the presence of the methylene bridge connecting the pyrazole ring to the benzoic acid moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Biological Activity

4-(1H-pyrazol-1-ylmethyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a pyrazole moiety linked to a benzoic acid structure. This unique arrangement allows for diverse interactions with biological targets, making it a subject of interest for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has been tested against various bacterial strains, including drug-resistant Staphylococcus aureus and Acinetobacter baumannii.

Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound can be illustrated through its MIC values:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.78
Acinetobacter baumannii1.56

These results indicate that this compound exhibits potent antibacterial activity, particularly against resistant strains .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of the bacterial cell membrane and inhibition of biofilm formation. Time-kill assays have demonstrated that it is bactericidal against S. aureus while being bacteriostatic against A. baumannii . Additionally, the compound has shown moderate inhibition of biofilm formation, which is crucial in managing chronic infections associated with these bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer potential. Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation effectively.

Cell Lines Tested

The biological activity was assessed using various cancer cell lines, including:

Cell Line Inhibition (%)
MCF7 (breast cancer)IC50 = 6.3 µM
HeLa (cervical cancer)IC50 = 54.25%

These findings suggest that the compound may serve as an effective antiproliferative agent against specific cancer types, comparable to established chemotherapeutics such as cisplatin .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the pyrazole and benzoic acid moieties can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or diminish both antimicrobial and anticancer activities .

Case Studies and Experimental Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Antimicrobial Studies : A series of experiments demonstrated that modifications in the pyrazole ring could lead to increased potency against resistant bacterial strains.
  • Cytotoxicity Assays : In vitro assays showed that while exhibiting significant anticancer activity, this compound also maintained low toxicity towards normal human cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQQRHUITAFMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424444
Record name 4-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160388-53-4
Record name 4-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Pyrazol-1-ylmethyl)benzoic acid
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